2-(Perfluorohexyl)ethanethiol

Catalog No.
S1897634
CAS No.
34451-26-8
M.F
C8H5F13S
M. Wt
380.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorohexyl)ethanethiol

CAS Number

34451-26-8

Product Name

2-(Perfluorohexyl)ethanethiol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol

Molecular Formula

C8H5F13S

Molecular Weight

380.17 g/mol

InChI

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2

InChI Key

GTPHVVCYEWPQFE-UHFFFAOYSA-N

SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Applications

  • Self-assembled monolayers (SAMs)

    HFTE can form self-assembled monolayers (SAMs) on various metal surfaces. SAMs are ordered organic assemblies with tailorable properties that can be used to modify the surface chemistry of materials []. HFTE-based SAMs have been investigated for their potential applications in areas like corrosion protection, microfluidics, and biosensors [, ].

  • Superhydrophobic and oleophobic coatings

    HFTE's strong fluorine-carbon bonds make it highly hydrophobic (water-repellent) and oleophobic (oil-repellent). Researchers have explored using HFTE to create superhydrophobic and oleophobic coatings for various applications, including textiles, filtration membranes, and anti-fouling surfaces [, ].

Biological Applications

  • Protein immobilization

    HFTE can be used to immobilize proteins on surfaces. Protein immobilization is a technique used in various bioanalytical applications, such as biosensors and affinity chromatography. HFTE's ability to form well-defined SAMs makes it a suitable candidate for protein immobilization [].

  • Cellular labeling

    Researchers have investigated the use of HFTE for labeling cells. HFTE can be conjugated with biomolecules like antibodies, allowing for specific targeting and labeling of cells of interest [].

2-(Perfluorohexyl)ethanethiol is a specialized organosulfur compound characterized by the presence of a perfluorohexyl group attached to an ethanethiol backbone. Its chemical formula is C8H5F13S, and it features a long perfluorinated carbon chain that imparts unique properties such as hydrophobicity and chemical stability. The compound is part of a broader class of perfluoroalkyl substances (PFAS), which are known for their resistance to degradation in the environment and their potential bioaccumulation in living organisms.

Typical of thiols. These include:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example, 2-(Perfluorohexyl)ethanethiol can be oxidized using hydrogen peroxide or other oxidizing agents to yield corresponding sulfonic acids.
  • Reduction: The compound can undergo reduction reactions, particularly when treated with reducing agents such as lithium aluminum hydride, converting it into less oxidized thiol forms.
  • Substitution Reactions: The sulfur atom in thiols can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex fluorinated compounds .

The synthesis of 2-(Perfluorohexyl)ethanethiol typically involves several methods:

  • Fluorination Reactions: Starting from non-fluorinated thiols, fluorination can be achieved through electrochemical methods or direct fluorination techniques.
  • Telomerization: This method involves the reaction of tetrafluoroethylene with a suitable thiol compound under controlled conditions to produce the desired perfluorinated thiol.
  • Reduction of Sulfonic Acids: Another approach includes the reduction of corresponding sulfonic acids derived from perfluoroalkylated compounds to yield 2-(Perfluorohexyl)ethanethiol .

2-(Perfluorohexyl)ethanethiol finds applications primarily in:

  • Surface Coatings: Due to its hydrophobic nature, it is used in formulations for water-repellent coatings.
  • Lubricants: Its properties make it suitable for use in high-performance lubricants that require low friction and high thermal stability.
  • Bioconjugation: The compound's reactive thiol group allows for bioconjugation applications in materials science and biological research.

These applications leverage the unique properties imparted by the perfluorinated chain .

Interaction studies involving 2-(Perfluorohexyl)ethanethiol focus on its behavior in different environments, particularly regarding its adsorption characteristics on surfaces and interactions with other chemical entities. Research has shown that self-assembled monolayers formed from such compounds can influence molecular recognition processes and surface chemistry significantly . Further studies are needed to explore its interactions with biological membranes and other environmental factors.

Several compounds share structural similarities with 2-(Perfluorohexyl)ethanethiol, including:

  • 1-Hexanethiol: A non-fluorinated analog that lacks the unique properties imparted by fluorination.
  • 2-(Perfluorooctyl)ethanethiol: Similar structure but with a longer perfluorinated chain, which may enhance certain properties like hydrophobicity.
  • Perfluorodecanethiol: Another perfluorinated thiol that exhibits similar chemical behavior but varies in chain length.
CompoundStructural FeaturesUnique Properties
2-(Perfluorohexyl)ethanethiolC8H5F13SHigh stability, low surface energy
1-HexanethiolC6H14SNon-fluorinated, more reactive
2-(Perfluorooctyl)ethanethiolC10H13F17SLonger chain increases hydrophobicity
PerfluorodecanethiolC12H17F23SEven longer chain enhances chemical stability

The uniqueness of 2-(Perfluorohexyl)ethanethiol lies in its balance between chain length and functional reactivity, making it suitable for specialized applications where both properties are required .

Nucleophilic Substitution Routes for Thiol Group Incorporation

The incorporation of thiol groups into perfluorinated compounds represents a critical synthetic transformation in the production of 2-(Perfluorohexyl)ethanethiol. The primary mechanism involves nucleophilic substitution reactions where thiol nucleophiles attack electrophilic centers, facilitating the formation of carbon-sulfur bonds [1] [2]. This process typically follows an SN2 mechanism, characterized by a single transition state complex without intermediate formation [2].

The synthesis of perfluorinated thiols generally employs two main synthetic pathways. The first approach utilizes thioacetate intermediates, where perfluoroalkyl iodides are treated with thioacetic acid under nucleophilic substitution conditions [3]. The reaction proceeds through the displacement of iodide by the thioacetate anion, followed by subsequent reduction to generate the free thiol. This methodology has demonstrated improved synthetic yields compared to traditional hydrolysis-based routes, particularly when lithium aluminum hydride or hydrochloric acid in methanol systems are employed for the reduction step [3].

The second major route involves direct nucleophilic attack of thiol precursors on fluorinated electrophiles. Studies have shown that thiol anions exhibit exceptional nucleophilicity in aromatic substitution reactions with activated aryl halides [1]. The reactivity is enhanced due to the lower bond energy of carbon-sulfur bonds (74 kcal/mol for CH3-SH) compared to carbon-oxygen bonds (92.3 kcal/mol for CH3-OH), combined with the higher acidity of thiols (pKa of 9.8 for CH3SH) relative to alcohols [4].

Recent investigations have revealed that phosphine-iodoethane systems can effectively activate thiols for nucleophilic substitution reactions [4]. The Ph3P/ICH2CH2I system generates Ph3PI2 intermediates that form favorable P-S bonds, facilitating C-S bond cleavage and subsequent nucleophilic displacement. This activation mechanism has proven particularly effective for benzyl thiols, achieving complete conversion under mild reaction conditions [4].

The synthesis can also employ para-fluoro-thiol click reactions, where tetrafluoropyridine-based electrophiles undergo nucleophilic substitution with thiol nucleophiles [5] [6]. This methodology has shown remarkable efficiency in pharmaceutical applications, with the nucleophilic substitution of para-position fluorine atoms by thiol groups proceeding rapidly under mild conditions [5].

Fluorination Techniques for Perfluorohexyl Chain Synthesis

The perfluorohexyl chain in 2-(Perfluorohexyl)ethanethiol is synthesized through established fluorination methodologies, primarily electrochemical fluorination (ECF) and telomerization processes [7] [8] [9]. These techniques represent the two dominant industrial approaches for producing perfluorinated building blocks.

Electrochemical fluorination involves the electrolysis of organic compounds in anhydrous hydrogen fluoride, resulting in the replacement of all hydrogen atoms with fluorine [8]. The process operates at cell potentials of 4.5-7 volts and produces a mixture of linear and branched perfluorinated isomers. For perfluorohexyl systems, the ratio typically consists of 70-80% linear products and 20-30% branched isomers [8]. The ECF process for manufacturing perfluorohexyl derivatives follows the general reaction scheme: CnH2n+1COCl + (2n+2)HF → CnF2n+1COF + HCl + by-products [10].

The electrochemical method generates various perfluoroalkyl sulfonyl and carboxyl derivatives that serve as intermediates for further functionalization [10] [11]. However, ECF processes produce significant quantities of by-products, including cyclic perfluoroethers and shorter-chain compounds, necessitating extensive purification procedures [10] [11].

Telomerization represents the second major fluorination approach, involving the controlled polymerization of tetrafluoroethylene with perfluoroalkyl iodides as initiators [12] [13]. The process follows the reaction: RfI + nCF2=CF2 → Rf(CF2CF2)nI, where Rf represents the perfluoroalkyl group and n indicates the degree of polymerization [13]. This method produces predominantly linear products when linear telogens are employed, offering better control over molecular structure compared to ECF [12].

The telomerization process typically requires termination with ethylene to generate perfluoroalkylethyl telomer iodides: Rf(CF2CF2)nI + C2H4 → Rf(CF2CF2)nC2H4I [10]. These intermediates are readily converted to alcohols, thiols, and other functional derivatives through nucleophilic substitution reactions [10] [12].

Direct fluorination methods using elemental fluorine have also been developed for specialized applications [14] [15]. The liquid-phase direct fluorination process employs controlled addition of substrates to fluorocarbon solvents saturated with fluorine gas under ultraviolet irradiation [14]. This technique offers advantages in reaction control and product selectivity, particularly for partially fluorinated specialty chemicals [14].

Recent advances include photochemical fluorination using sulfur hexafluoride as a safer fluorinating agent [16]. This method employs organic photocatalysts such as 4,4'-dimethoxybenzophenone to generate fluorinating species under mild conditions, demonstrating potential for large-scale synthesis applications [16].

Industrial-Scale Optimization Challenges

The industrial production of 2-(Perfluorohexyl)ethanethiol faces several significant optimization challenges that impact both economic viability and environmental sustainability. Scale-up considerations require careful attention to reaction thermodynamics, kinetics, and mass transfer phenomena [17].

Thermal management represents a primary challenge in industrial fluorination processes. Fluorination reactions are highly exothermic due to the formation of strong carbon-fluorine and hydrogen-fluorine bonds [15]. The reaction enthalpy can exceed -100 kcal/mol, necessitating sophisticated heat removal systems to maintain reaction control [15]. Industrial reactors must incorporate efficient cooling systems and dilution strategies to prevent thermal runaway and product degradation [15].

Process efficiency optimization involves balancing reaction yields against by-product formation. ECF processes typically generate 35-40% of the desired C8 perfluoroalkyl products, with significant quantities of C6, C7, and C9 homologs as by-products [10]. The separation and purification of these closely related compounds require energy-intensive distillation processes, significantly impacting production costs [10].

Telomerization processes present different optimization challenges, particularly in catalyst selection and reaction control [13]. Metal catalysts such as silver and copper demonstrate high activity and selectivity but require careful optimization of reaction conditions to minimize side reactions [13]. The continuous operation of telomerization reactors involves complex distillation systems where reaction zones are integrated with separation units [13].

Yield optimization in thiol synthesis requires attention to competing reactions and side product formation. Hydride reduction methods for converting perfluoroalkyl iodides to thiols show improved yields compared to base-catalyzed hydrolysis, with synthetic yields ranging from 45-67% for different chain lengths [3]. However, industrial implementation requires consideration of reagent costs, waste generation, and safety considerations associated with lithium aluminum hydride handling [3].

Environmental considerations present increasing challenges for industrial PFAS production. Destruction and removal efficiency (DRE) requirements for perfluorinated compound emissions necessitate sophisticated scrubber systems [18]. Different scrubber types (plasma, combustion, catalytic) demonstrate varying effectiveness, with DRE values ranging from 85-99% depending on the specific compound and technology employed [18].

Quality control and analytical challenges arise from the complex mixture of isomers and homologs produced in fluorination processes. The need for isomer-specific analysis requires advanced analytical techniques and adds complexity to process monitoring and product specification [10] [12].

Regulatory compliance adds additional constraints to industrial optimization efforts. Perfluorinated compounds face increasing regulatory scrutiny, requiring comprehensive environmental monitoring and emission control systems [19]. The implementation of best available technology standards for PFAS production facilities necessitates continuous process improvements and investment in pollution control equipment [19].

Supply chain considerations affect industrial optimization, particularly regarding raw material availability and quality. The production of high-purity hydrogen fluoride and tetrafluoroethylene requires specialized facilities and handling procedures [9]. Disruptions in raw material supply can significantly impact production scheduling and costs [9].

Energy optimization represents another critical factor, as fluorination processes typically require significant energy inputs for heating, cooling, and separation operations. The development of more energy-efficient processes and heat integration strategies remains an active area of industrial research [17].

Process safety considerations require extensive safety systems and emergency response capabilities due to the highly reactive nature of fluorination reagents [15]. The handling of anhydrous hydrogen fluoride, elemental fluorine, and other corrosive chemicals necessitates specialized equipment and training programs [15].

Thermodynamic Stability of Carbon-Fluorine Bonds

The thermodynamic stability of carbon-fluorine bonds in 2-(Perfluorohexyl)ethanethiol represents one of the most significant physicochemical characteristics of this compound. The perfluorohexyl chain contains thirteen fluorine atoms that form exceptionally strong carbon-fluorine bonds, with bond dissociation energies approximately 116 kilocalories per mole, making these among the strongest single bonds in organic chemistry [1] [2]. This bond strength exceeds that of carbon-hydrogen bonds by approximately 17 kilocalories per mole, providing the compound with extraordinary chemical inertness and thermal stability.

The electronic structure of the carbon-fluorine bonds in 2-(Perfluorohexyl)ethanethiol creates a unique thermodynamic profile. The high electronegativity of fluorine (3.98 on the Pauling scale) induces significant partial ionic character in the carbon-fluorine bonds, resulting in shortened bond lengths of approximately 1.35 Angstroms [1]. This electronegativity differential creates strong electrostatic stabilization through favorable covalent interactions, contributing to the overall thermodynamic stability of the molecular framework.

Table 1: Thermodynamic Bond Properties in 2-(Perfluorohexyl)ethanethiol

Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)Electronegativity Difference
C-F1161.351.5
C-H (methylene)991.090.4
C-C831.540.0
C-S651.820.4

The thermodynamic stability of the perfluorinated segment is further enhanced by the anomeric effect, where the fluorine atoms' lone pairs interact with anti-bonding orbitals of adjacent carbon-fluorine bonds [3]. This stereoelectronic effect lowers the overall energy of the molecular structure, providing additional stabilization that contributes to the compound's resistance to thermal decomposition and chemical attack.

Multiple carbon-fluorine bonds within the perfluorohexyl chain create a cooperative stabilization effect. Each fluorine atom increases the positive partial charge on the carbon atom, strengthening neighboring carbon-fluorine bonds through electrostatic interactions [1]. This cooperative effect extends to the carbon-carbon skeletal bonds, which are strengthened by the inductive effect of the fluorine substituents, resulting in enhanced thermal stability compared to non-fluorinated analogues.

Thermal gravimetric analysis of related perfluorinated compounds demonstrates decomposition temperatures exceeding 400°C, significantly higher than their hydrocarbon counterparts [3]. The thermal stability of 2-(Perfluorohexyl)ethanethiol is expected to follow similar patterns, with the perfluorohexyl segment providing exceptional resistance to thermal degradation while the ethanethiol portion represents the most thermally labile component of the molecule.

Surface Activity and Interfacial Behavior

The surface activity of 2-(Perfluorohexyl)ethanethiol demonstrates exceptional interfacial properties that distinguish it from both conventional hydrocarbon thiols and other fluorinated compounds. The compound exhibits remarkably low surface tension values, typically ranging from 15 to 25 millinewtons per meter, which is substantially lower than hydrocarbon thiols (25-35 mN/m) and approaches the surface tension of pure perfluorinated liquids [4] [5].

The interfacial behavior of 2-(Perfluorohexyl)ethanethiol is characterized by its amphiphilic nature, with the hydrophobic perfluorohexyl segment and the reactive thiol headgroup creating unique surface orientation properties. When forming self-assembled monolayers on gold surfaces, the compound demonstrates preferential orientation with the perfluorinated chain extending away from the surface, creating ultra-low surface energy interfaces [6] [7].

Contact angle measurements reveal that surfaces modified with 2-(Perfluorohexyl)ethanethiol exhibit water contact angles exceeding 110°, indicating strong hydrophobic behavior [8]. The oleophobic properties are even more pronounced, with contact angles approaching 90° for various organic liquids. This dual hydrophobic and oleophobic behavior stems from the unique electronic properties of the perfluorinated chain, which creates weak van der Waals interactions with both polar and nonpolar contacting liquids.

Table 2: Surface Activity Properties Comparison

Compound TypeSurface Tension (mN/m)Water Contact Angle (°)Critical Micelle Concentration
2-(Perfluorohexyl)ethanethiol15-25110-130Low
Hydrocarbon thiols25-3590-110Higher
Perfluorooctanoic acid19.71120-14033.3 mmol/L
Conventional surfactants25-4080-100Variable

The surface segregation behavior of 2-(Perfluorohexyl)ethanethiol in mixed systems demonstrates preferential accumulation at interfaces due to its low surface energy. In polymer blends containing fluorinated segments, the compound shows pronounced surface enrichment, with fluorine atomic concentrations at the surface significantly exceeding bulk concentrations [9]. This surface segregation is driven by the thermodynamic preference for low surface energy configurations and the immiscibility of fluorinated segments with hydrocarbon phases.

The interfacial properties of 2-(Perfluorohexyl)ethanethiol are further influenced by molecular packing effects. The sterically compact nature of fluorine atoms (van der Waals radius 1.47 Å) allows for dense packing of perfluorinated chains while maintaining favorable intermolecular interactions [10]. This packing behavior contributes to the formation of ordered interfacial structures that maximize surface coverage and minimize surface energy.

Critical micelle concentration measurements for 2-(Perfluorohexyl)ethanethiol and related compounds indicate significantly lower values compared to hydrocarbon analogues [4]. The enhanced surface activity results from the combination of the hydrophobic perfluorinated chain and the ability of the thiol group to form strong interactions with various surfaces, creating effective interfacial modification with minimal material requirements.

Comparative Reactivity with Other Fluorinated Thiols

The reactivity profile of 2-(Perfluorohexyl)ethanethiol exhibits distinct characteristics when compared to other fluorinated thiols, primarily due to the influence of the perfluorohexyl chain on the electronic properties of the sulfur atom. The electron-withdrawing effect of the fluorinated segment significantly alters the nucleophilicity of the thiol group, resulting in modified reaction kinetics and selectivity patterns compared to conventional thiols [11].

Oxidation studies demonstrate that 2-(Perfluorohexyl)ethanethiol undergoes controlled oxidation to form stable sulfenic acid intermediates, which subsequently convert to sulfinic and sulfonic acid derivatives [12] [13]. The perfluorinated chain provides stabilization to these oxidized intermediates through electronic effects, allowing for the isolation and characterization of species that are typically too reactive to observe in non-fluorinated systems.

The reactivity of 2-(Perfluorohexyl)ethanethiol in nucleophilic substitution reactions shows enhanced selectivity compared to shorter-chain fluorinated thiols. The extended perfluorohexyl chain provides steric shielding that influences reaction pathways and product distributions [14]. Para-fluoro-thiol reactions with 2-(Perfluorohexyl)ethanethiol proceed with high efficiency under mild conditions, demonstrating the compound's utility in synthetic applications.

Table 3: Comparative Reactivity Parameters

CompoundNucleophilicity IndexOxidation Potential (V)Reaction Rate Constant (M⁻¹s⁻¹)
2-(Perfluorohexyl)ethanethiol0.421.22.3 × 10⁴
2-(Perfluorobutyl)ethanethiol0.581.13.1 × 10⁴
1-Octanethiol1.000.91.8 × 10⁵
Perfluorodecanethiol0.351.31.9 × 10⁴

Metal coordination studies reveal that 2-(Perfluorohexyl)ethanethiol forms stable complexes with gold, copper, and silver surfaces through sulfur-metal bonds [15]. The perfluorinated chain influences the coordination geometry and stability of these complexes, with longer fluorinated chains providing enhanced stability through increased van der Waals interactions with the metal surface. Self-assembled monolayer formation occurs rapidly, with complete surface coverage achieved within minutes under appropriate conditions.

The thermal stability of 2-(Perfluorohexyl)ethanethiol exceeds that of shorter-chain fluorinated thiols due to the enhanced thermodynamic stability of the longer perfluorinated segment [3]. Thermogravimetric analysis indicates minimal decomposition below 300°C, with the primary degradation pathway involving cleavage of the carbon-sulfur bond rather than disruption of the perfluorinated chain.

Chemical resistance studies demonstrate that 2-(Perfluorohexyl)ethanethiol exhibits exceptional stability toward strong acids, bases, and oxidizing agents [10]. The perfluorinated chain provides protection against chemical attack, while the thiol group maintains its reactivity toward specific substrates. This combination of stability and selective reactivity makes the compound valuable for applications requiring both chemical resistance and functional group availability.

The environmental fate of 2-(Perfluorohexyl)ethanethiol differs significantly from longer-chain perfluorinated compounds. The six-carbon perfluorinated chain represents a compromise between functional performance and environmental considerations, as shorter perfluorinated chains typically exhibit reduced bioaccumulation potential compared to their longer analogues [16]. However, the exceptional stability of the carbon-fluorine bonds ensures that the compound remains persistent in environmental systems, requiring careful consideration of release and disposal practices.

XLogP3

5.3

UNII

66E2ZQ1P07

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34451-26-8

Wikipedia

2-(perfluorohexyl)ethanethiol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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